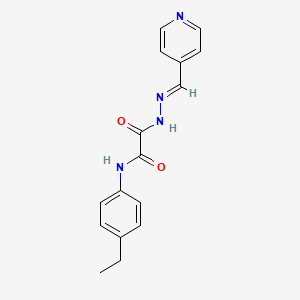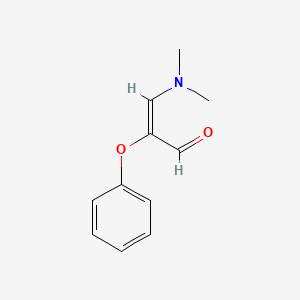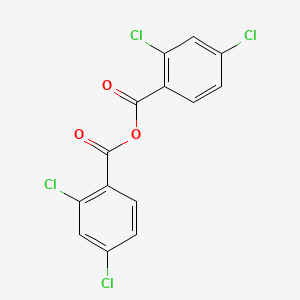
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is an organic compound that belongs to the class of chlorinated aromatic esters. This compound is characterized by the presence of two 2,4-dichlorobenzoyl groups connected through an ester linkage. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate typically involves the esterification of 2,4-dichlorobenzoic acid with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient mixing and temperature control systems. The reactants are added in stoichiometric amounts, and the reaction is monitored to ensure optimal yield and purity of the final product. The product is then purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester linkage in the compound can be hydrolyzed in the presence of acids or bases to yield 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Substitution: Formation of substituted derivatives of this compound.
Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 2,4-dichlorobenzoyl chloride.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
科学的研究の応用
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of (2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on target molecules. This acylation process can modify the activity of enzymes and other proteins, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
類似化合物との比較
Similar Compounds
2,4-Dichlorobenzoic Acid: A chlorinated benzoic acid with similar chemical properties.
2,4-Dichlorobenzoyl Chloride: A chlorinated benzoyl chloride used in similar synthetic applications.
2,4-Dichlorophenyl Acetate: An ester with a similar structure but different functional groups.
Uniqueness
(2,4-Dichlorobenzoyl) 2,4-dichlorobenzoate is unique due to its dual 2,4-dichlorobenzoyl groups connected through an ester linkage. This structure imparts specific chemical reactivity and properties that distinguish it from other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
特性
CAS番号 |
51417-52-8 |
|---|---|
分子式 |
C14H6Cl4O3 |
分子量 |
364.0 g/mol |
IUPAC名 |
(2,4-dichlorobenzoyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C14H6Cl4O3/c15-7-1-3-9(11(17)5-7)13(19)21-14(20)10-4-2-8(16)6-12(10)18/h1-6H |
InChIキー |
MEIRCVABHWFXDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


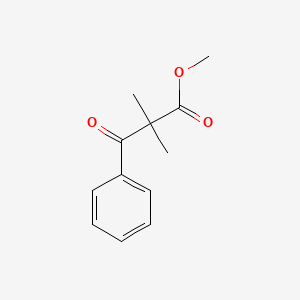
![4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082492.png)
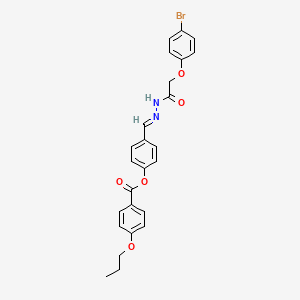
![2,2'-[(Naphthalen-1-ylmethyl)imino]diethanol](/img/structure/B15082505.png)
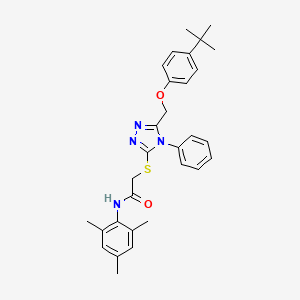
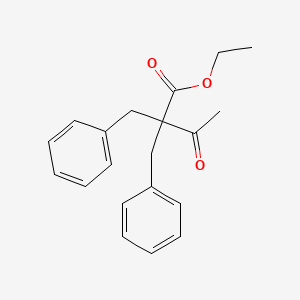
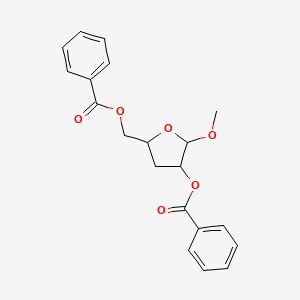
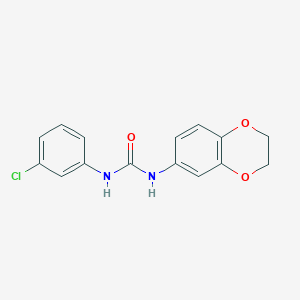

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15082529.png)
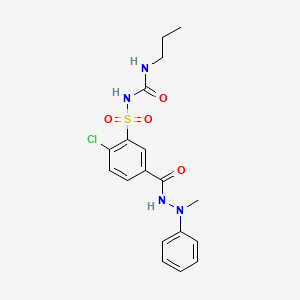
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15082551.png)
